

Spectroscopic Profile of Methyl Perfluoroisobutyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl perfluoroisobutyl ether*

Cat. No.: *B068913*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl perfluoroisobutyl ether, systematically known as 2-(difluoromethoxymethyl)-1,1,1,2,3,3,3-heptafluoropropane, is a hydrofluoroether (HFE) with the chemical formula C5H3F9O.^{[1][2]} Due to its unique properties, including low toxicity, non-flammability, and excellent thermal stability, it finds applications as a solvent, heat transfer fluid, and cleaning agent in various industries, including pharmaceuticals and electronics.^{[3][4][5]} A thorough understanding of its spectroscopic characteristics is paramount for quality control, reaction monitoring, and regulatory compliance. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **methyl perfluoroisobutyl ether**.

While comprehensive spectroscopic data for pure **methyl perfluoroisobutyl ether** is not readily available in the public domain, this document compiles and analyzes available information for mixtures containing this isomer, primarily HFE-7100, which is a blend of methyl nonafluorobutyl ether and **methyl perfluoroisobutyl ether**.^{[1][6]} Additionally, representative data from closely related hydrofluoroethers are presented to provide a foundational understanding of the expected spectral features.

Physicochemical Properties

A summary of the key physicochemical properties of **methyl perfluoroisobutyl ether** is presented in the table below.

Property	Value	Reference
Chemical Formula	C ₅ H ₃ F ₉ O	[1][2]
Molecular Weight	250.06 g/mol	[2][7]
CAS Number	163702-08-7	[1][2]
IUPAC Name	2-(difluoromethoxymethyl)-1,1,1,2,3,3,3-heptafluoropropane	[1][8]
Boiling Point	20.0 ± 40.0 °C (at 760 Torr)	[2]
Density	1.500 ± 0.06 g/cm ³ (at 20 °C, 760 Torr)	[2]
Appearance	Colorless, clear liquid	[2][3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of fluorinated compounds. ¹H, ¹³C, and ¹⁹F NMR are particularly informative for **methyl perfluoroisobutyl ether**.

Expected Chemical Shifts and Couplings:

- ¹H NMR: A singlet or a multiplet is expected for the methoxy (-OCH₃) protons. The chemical shift will be influenced by the neighboring fluorine atoms.
- ¹³C NMR: Signals are expected for the methoxy carbon and the fluorinated carbons. The carbon signals will exhibit splitting due to coupling with adjacent fluorine atoms (C-F coupling). The CF₃ carbon signal may appear as a quartet.
- ¹⁹F NMR: This is the most informative technique for this compound. Multiple signals are expected for the chemically non-equivalent fluorine atoms. The signals will show complex

splitting patterns due to both homonuclear (F-F) and heteronuclear (F-H) coupling.

Representative NMR Data for a Related Hydrofluoroether, $(CF_3)_2CHOCH_3$:[\[9\]](#)

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
1H	3.73	s	-	CH ₃
3.93	m	-	CH	
^{13}C	62.5	s	-	C-4 (OCH ₃)
77.8	m	-	C-3 (CH)	
121.1	m	-	C-1 and C-2 (CF ₃)	
^{19}F	-74.37	d	6.0	CF ₃

s = singlet, d = doublet, m = multiplet

Infrared (IR) Spectroscopy

The IR spectrum of **methyl perfluoroisobutyl ether** is expected to be dominated by strong absorptions corresponding to C-F and C-O stretching vibrations.

Expected IR Absorption Bands:

- C-H stretching: Around 2900-3000 cm^{-1}
- C-O stretching: Strong absorption in the 1050-1250 cm^{-1} region.[\[10\]](#)
- C-F stretching: Very strong and broad absorptions in the 1100-1350 cm^{-1} region.[\[10\]](#)[\[11\]](#)

The complexity of the C-F stretching region can provide a unique fingerprint for the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For fluorinated compounds, the loss of CF_3 (69 amu) is a common fragmentation pathway.[\[12\]](#)

Expected Mass Spectral Data:

- Molecular Ion (M^+): A peak corresponding to the molecular weight (250.06 g/mol) may be observed, though it might be weak.
- Major Fragments: Common fragments would likely arise from the cleavage of C-C and C-O bonds, and the loss of fluorine atoms or fluorinated groups. A prominent peak at m/z $[\text{M}-69]^+$ corresponding to the loss of a trifluoromethyl group is anticipated.

Representative GC-MS Data for a Related Hydrofluoroether, $(\text{CF}_3)_2\text{CHOCH}_3$:[\[9\]](#)

m/z	Relative Intensity	Assignment
182	4	$[\text{M}]^+$
163	15	$[\text{M}-\text{F}]^+$
151	1	$[\text{M}-\text{OCH}_3]^+$
113	100	$[\text{M}-\text{CF}_3]^+$

Experimental Protocols

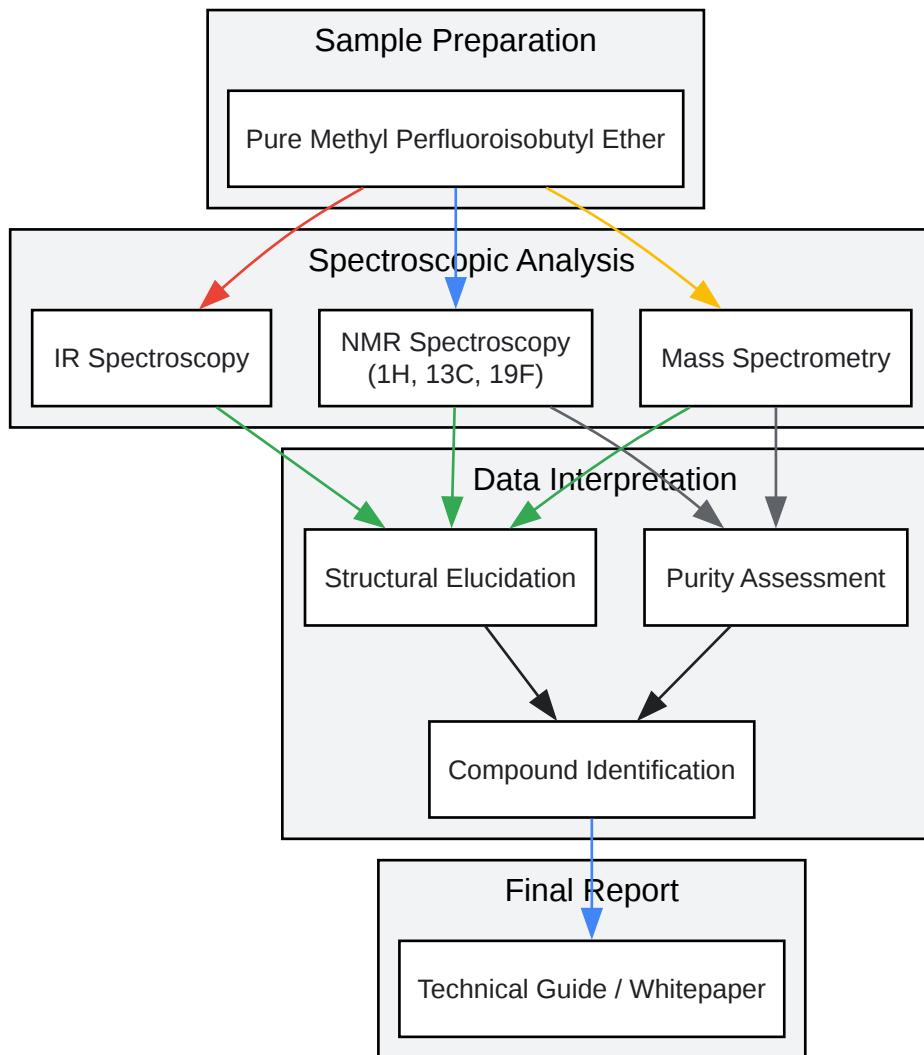
Detailed experimental protocols for the acquisition of spectroscopic data for hydrofluoroethers are outlined below.

NMR Spectroscopy

- Sample Preparation: The sample is typically prepared by dissolving a few milligrams of the hydrofluoroether in a deuterated solvent (e.g., CDCl_3 , acetone- d_6) in a 5 mm NMR tube.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 300-600 MHz) equipped with a multinuclear probe is used.

- ^1H NMR: Standard pulse sequences are used. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).
- ^{13}C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum. Due to the long relaxation times of quaternary and fluorinated carbons, a longer relaxation delay may be necessary for quantitative analysis.
- ^{19}F NMR: ^1H -decoupled spectra are often recorded. Chemical shifts are referenced to an external standard, commonly CFCl_3 (trichlorofluoromethane) set at 0 ppm.[13]

Infrared (IR) Spectroscopy


- Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., KBr or NaCl). Alternatively, the sample can be analyzed in a solution using a suitable solvent that has minimal absorption in the region of interest.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
- Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm^{-1}). A background spectrum of the empty sample holder or the solvent is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced directly into the ion source or, more commonly, via a gas chromatograph (GC-MS) for separation from any impurities.
- Ionization: Electron ionization (EI) is a common method for volatile compounds like hydrofluoroethers.
- Mass Analysis: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.
- Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a compound like **methyl perfluoroisobutyl ether**.

[Click to download full resolution via product page](#)

Caption: Spectroscopic analysis workflow for **methyl perfluoroisobutyl ether**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl perfluoroisobutyl ether | C5H3F9O | CID 4156734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl perfluoroisobutyl ether CAS#: 163702-08-7 [m.chemicalbook.com]
- 3. Methyl perfluoroisobutyl ether | 163702-08-7 [chemicalbook.com]
- 4. bocsci.com [bocsci.com]
- 5. Methyl perfluoroisobutyl ether-Shandong Dongyue Future Hydrogen Energy Materials Co.,Ltd. [dyfhem.com]
- 6. Methyl perfluorobutyl ether | C4F9OCH3 | CID 164514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. methyl perfluoroisobutyl ether (39% n-isomer) [webbook.nist.gov]
- 8. 2-[Difluoro(methoxy)methyl]-1,1,1,2,3,3,3-heptafluoropropane | C5H3F9O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 9. article.scirea.org [article.scirea.org]
- 10. benthamopen.com [benthamopen.com]
- 11. ias.ac.in [ias.ac.in]
- 12. acdlabs.com [acdlabs.com]
- 13. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl Perfluoroisobutyl Ether: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b068913#spectroscopic-data-nmr-ir-mass-spec-of-methyl-perfluoroisobutyl-ether]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com